molecular formula C30H35N3O5 B11530194 N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide

N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide

Cat. No.: B11530194
M. Wt: 517.6 g/mol
InChI Key: APXQLQGAEVSXHX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide is a complex organic compound that belongs to the class of lysine derivatives This compound is characterized by the presence of benzyloxycarbonyl groups and a dimethylphenyl group attached to the lysinamide backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N2,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide typically involves the protection of lysine’s amino groups with benzyloxycarbonyl (Cbz) groups. The process begins with the reaction of lysine with benzyl chloroformate in the presence of a base such as sodium hydroxide to form N2,N~6~-bis[(benzyloxy)carbonyl]lysine . This intermediate is then reacted with 2,5-dimethylphenyl isocyanate to yield the final product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis process, ensuring the use of high-purity reagents and optimizing reaction conditions to maximize yield and purity.

Scientific Research Applications

N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N2,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzyloxycarbonyl groups can protect the amino groups of lysine, allowing selective reactions to occur at other sites on the molecule . This selective reactivity is crucial for its use in synthetic organic chemistry and peptide synthesis.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N~2~,N~6~-bis[(benzyloxy)carbonyl]-N-(2,5-dimethylphenyl)lysinamide is unique due to the presence of the 2,5-dimethylphenyl group, which imparts distinct chemical properties and reactivity compared to other lysine derivatives. This structural feature allows for specific interactions and applications in synthetic chemistry and biological studies .

Properties

Molecular Formula

C30H35N3O5

Molecular Weight

517.6 g/mol

IUPAC Name

benzyl N-[1-(2,5-dimethylanilino)-1-oxo-6-(phenylmethoxycarbonylamino)hexan-2-yl]carbamate

InChI

InChI=1S/C30H35N3O5/c1-22-16-17-23(2)27(19-22)32-28(34)26(33-30(36)38-21-25-13-7-4-8-14-25)15-9-10-18-31-29(35)37-20-24-11-5-3-6-12-24/h3-8,11-14,16-17,19,26H,9-10,15,18,20-21H2,1-2H3,(H,31,35)(H,32,34)(H,33,36)

InChI Key

APXQLQGAEVSXHX-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=C(C=C1)C)NC(=O)C(CCCCNC(=O)OCC2=CC=CC=C2)NC(=O)OCC3=CC=CC=C3

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.